molecular formula C6H6ClNO B1200274 4-Amino-2-chlorophenol CAS No. 3964-52-1

4-Amino-2-chlorophenol

Cat. No. B1200274
CAS RN: 3964-52-1
M. Wt: 143.57 g/mol
InChI Key: ZYZQSCWSPFLAFM-UHFFFAOYSA-N
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Description

4-Amino-2-chlorophenol (4A2CP) is a chlorinated aniline . It has a molecular formula of C6H6ClNO, an average mass of 143.571 Da, and a monoisotopic mass of 143.013794 Da .


Synthesis Analysis

The production method of 4-chloro-2-aminophenol involves obtaining grey crystallinity solid by vacuum-drying at 40°C .


Molecular Structure Analysis

The molecular structure of 4-Amino-2-chlorophenol consists of a phenol group with an amino group at the 4th position and a chlorine atom at the 2nd position .


Chemical Reactions Analysis

4-Amino-2-chlorophenol may react with strong oxidizing agents . The number and ring position of chloro groups can influence the reactivity of 4-aminochlorophenols .


Physical And Chemical Properties Analysis

4-Amino-2-chlorophenol is a light brown colored crystalline solid . It is insoluble in water .

Scientific Research Applications

  • Environmental Remediation : 4-Amino-2-chlorophenol is studied for its role in the degradation of pollutants. For instance, it has been found effective in the sonochemical degradation of aromatic organic pollutants, such as chlorophenols, in aqueous solutions. This method shows promise for mineralizing pollutants with little formation of organic byproducts, offering an advantage over other remediation methods (Goskonda, Catallo, & Junk, 2002).

  • Toxicity and Stress Studies : Research on chlorophenols, including 4-Amino-2-chlorophenol, reveals their potential threat to human health due to their presence in the environment at biohazardous levels. Studies using Saccharomyces cerevisiae have explored the molecular basis of chlorophenol toxicity, focusing on genes important for aromatic amino acid biosynthesis and mitochondrial protein synthesis and respiration (Yadav et al., 2011).

  • Photocatalytic Decomposition : The application of photocatalysis in environmental science includes the decomposition of chlorophenols in water. Studies on photocatalytic methods using various catalysts, such as Fe3O4-Cr2O3 magnetic nanocomposites, demonstrate their effectiveness in decomposing chlorophenols like 4-chlorophenol, highlighting the potential for removing such pollutants from water sources (Kesho Singh et al., 2017).

  • Analytical Chemistry Applications : 4-Amino-2-chlorophenol is used in the development of spectrophotometric methods for detecting other chlorophenols. For example, a method based on derivatization with 4-aminoantipyrine (4-AAP) has been reported for the selective detection of 2-chlorophenol, using solid-phase extraction with magnetic nanoparticles (Mukdasai et al., 2016).

  • Metabolic Profiling : In the field of biochemistry, 4-Amino-2-chlorophenol is involved in studies of metabolic profiling, particularly in understanding the biodegradation of chlorophenols. For instance, research on the degradation of phenol and 4-chlorophenol by Pseudomonas sp. has shed light on how the addition of phenol enhances the degradation of 4-chlorophenol, providing insights into the biodegradation of mixed phenolic compounds (Liu et al., 2014).

Safety And Hazards

4-Amino-2-chlorophenol is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Future Directions

The main future direction for 4-Amino-2-chlorophenol is in the field of environmental monitoring and human health protection due to its high toxicity, carcinogenic, and mutagenic properties . Its presence in wastewater and water for drinking purposes is subjected to tight legislation . Therefore, the development of new analytical methodologies for the determination of 4-Amino-2-chlorophenol in water is a key piece to reduce contamination of the environment and human health problems .

properties

IUPAC Name

4-amino-2-chlorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO/c7-5-3-4(8)1-2-6(5)9/h1-3,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYZQSCWSPFLAFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10192743
Record name 3-Chloro-4-hydroxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10192743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2-chlorophenol

CAS RN

3964-52-1
Record name 4-Amino-2-chlorophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3964-52-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4-hydroxyaniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003964521
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Chloro-4-hydroxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10192743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-AMINO-2-CHLOROPHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Z6ZT3B98U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A solution of 86.8 g of 2-chloro-4-nitrophenol in 200 ml of tetrahydrofuran containing 2 g of Raney nickel catalyst was hydrogenated in a Parr shaker at 50 p.s.i. hydrogen pressure. The mixture was filtered and the solvent was evaporated from the filtrate. The residue was recrystallized from ether to give 4-amino-2-chlorophenol (1A), as a tan solid, mp: 144°-147° C.
Quantity
86.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
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Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
111
Citations
SK Hong, MA Valentovic, DK Anestis, JG Ball, PI Brown… - Toxicology, 1996 - Elsevier
… in vivo and in vitro nephrotoxic potential of 4-amino-2-chlorophenol … 4-amino-2-chlorophenol or 0.8 mmol/kg of 2-amino-4chlorophenol. Increasing the dose of 4-amino-2-chlorophenol …
Number of citations: 11 www.sciencedirect.com
GO Rankin, A Sweeney, C Racine, T Ferguson… - Chemico-biological …, 2014 - Elsevier
Chlorinated anilines are nephrotoxicants both in vivo and in vitro. The mechanism of chloroaniline nephrotoxicity may occur via more than one mechanism, but aminochlorophenol …
Number of citations: 2 www.sciencedirect.com
GON Rankin, T Ferguson, S Baksi, D Anestis, C Racine - 2012 - Wiley Online Library
4‐Amino‐2‐chlorophenol (4A2CP, 1.0 mM) induces nephrotoxicity in isolated rat renal cortical cells (IRCC). The purpose of this study was to examine potential metabolic pathways (…
Number of citations: 0 faseb.onlinelibrary.wiley.com
L Koch, K Plaschg, A Fuchs, J Wood, R Fautz, B Kränke… - Dermatitis, 2022 - liebertpub.com
… Indirect cross-reactivity, for example, via the degradation product 4-amino-2-chlorophenol, which is similar to 4-aminophenol, is unlikely, because none of the 23 other test subjects …
Number of citations: 4 www.liebertpub.com
GO Rankin, S Hong, DK Anestis, JG Ball… - Toxicology, 2008 - Elsevier
4-Amino-2,6-dichlorophenol (ADCP) is a potent acute nephrotoxicant in vivo inducing prominent renal corticomedullary necrosis. In vitro, ADCP exposure increases lactate …
Number of citations: 16 www.sciencedirect.com
GO Rankin, D Palmer, A Sweeney, C Schuetz… - 2011 - Wiley Online Library
The purpose of this study was to investigate the in vitro structure‐nephrotoxicity‐relationships among aminophenols and aminochlorophenols. For these studies, isolated rat renal …
Number of citations: 0 faseb.onlinelibrary.wiley.com
S Park, H Yang - Analyst, 2014 - pubs.rsc.org
… blue, 9 or 4-aminodiphenylamine, 10 attached to an electrode, (iii) the proteolytic generation of an electroactive species such as 4-nitroaniline 11 and 4-amino-2-chlorophenol, 12 and (…
Number of citations: 37 pubs.rsc.org
V Belsito, DE Cohen, CD Klaassen, DC Liebler… - 2022 - cir-safety.org
Enclosed is the re-review package of 3 hair dye ingredient reports. Because it has been at least 15 years since these reports were published, in accord with Cosmetic Ingredient Review …
Number of citations: 0 www.cir-safety.org
M Miletín, J Hartl, M Macháček - Collection of Czechoslovak …, 1997 - cccc.uochb.cas.cz
Homolytic alkylation of 4-pyridinecarbonitrile with radicals generated by silver nitrate catalyzed oxidative decarboxylation of alkanoic acids and subsequent alkaline hydrolysis afforded 2…
Number of citations: 15 cccc.uochb.cas.cz
SK Hong - Xenobiotica, 1998 - Taylor & Francis
… 3-Chloroaniline was biotransformed via hydroxylation in rat to 4amino-2-chlorophenol and 2-… para-Hydroxylation relative to the amino group (to form 4-amino-2-chlorophenol) was the …
Number of citations: 12 www.tandfonline.com

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